(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 208332-61-0
VCID: VC4512199
InChI: InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)16(21)22-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H10ClNO4
Molecular Weight: 315.71

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate

CAS No.: 208332-61-0

Cat. No.: VC4512199

Molecular Formula: C16H10ClNO4

Molecular Weight: 315.71

* For research use only. Not for human or veterinary use.

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate - 208332-61-0

Specification

CAS No. 208332-61-0
Molecular Formula C16H10ClNO4
Molecular Weight 315.71
IUPAC Name (1,3-dioxoisoindol-2-yl)methyl 4-chlorobenzoate
Standard InChI InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)16(21)22-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8H,9H2
Standard InChI Key CXUQLRGEXFLPBX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is systematically named to reflect its two primary components: a 1,3-dioxoisoindoline (phthalimide) group and a 4-chlorobenzoate ester linked via a methylene bridge. Its molecular formula is C₁₆H₁₁ClNO₄, derived from the phthalimide core (C₈H₅NO₂), the methylene spacer (CH₂), and the 4-chlorobenzoate moiety (C₇H₄ClO₂) . The molecular weight calculates to 316.72 g/mol, consistent with analogous phthalimide derivatives .

Structural Characterization

The compound’s architecture features a planar phthalimide ring system connected to a 4-chlorobenzoate ester through a flexible methylene group. This configuration introduces steric and electronic effects that influence its reactivity and solid-state packing. X-ray crystallography of related compounds, such as 4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzoate, reveals that the phthalimide and adjacent aromatic rings adopt coplanar arrangements, with dihedral angles between ring systems ranging from 33.86° to 114.93° . Such angles suggest limited conjugation between the phthalimide and benzoate groups, which may enhance solubility compared to fully conjugated systems .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate follows a two-step protocol analogous to methods described for structurally similar esters :

  • Formation of the Phthalimide Intermediate: Reaction of phthalic anhydride with methylamine or its derivatives yields the 1,3-dioxoisoindolin-2-yl core.

  • Esterification with 4-Chlorobenzoyl Chloride: The phthalimide intermediate undergoes nucleophilic acyl substitution with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to install the ester group.

Key reaction conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and room temperature to minimize side reactions . The final product is typically purified via column chromatography, yielding a crystalline solid with a reported average yield of 65% .

Infrared Spectroscopy (IR)

The IR spectrum of (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate displays characteristic absorption bands:

  • 1772 cm⁻¹: Stretching vibration of the phthalimide carbonyl groups .

  • 1718 cm⁻¹: Ester carbonyl (C=O) of the 4-chlorobenzoate moiety .

  • 1274 cm⁻¹: C–O stretching of the ester linkage .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85–7.75 (m, 4H): Aromatic protons of the phthalimide ring .

    • δ 8.09 (d, J = 5.6 Hz, 2H): Protons on the 4-chlorobenzoate aromatic ring .

    • δ 4.39 (d, J = 4.8 Hz, 2H): Methylene protons (–CH₂–) linking the phthalimide and ester groups .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168.7, 165.4: Carbonyl carbons of the phthalimide and ester groups .

    • δ 134.2–123.5: Aromatic carbons of both ring systems .

High-Resolution Mass Spectrometry (HRMS)

The observed molecular ion peak at m/z = 360.0635 (calculated 360.0639) confirms the molecular formula C₁₈H₁₅ClNO₅, with a mass accuracy of <1 ppm .

Crystallographic and Solid-State Properties

Crystal Structure Analysis

While direct crystallographic data for (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is unavailable, studies on analogs provide critical insights. For example, 4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzoate crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 12.917 Å, b = 10.461 Å, c = 16.543 Å, and β = 109.27° . The phthalimide and benzoate rings exhibit a dihedral angle of 114.93°, indicating significant torsional strain that disrupts π-π stacking .

Intermolecular Interactions

The packing diagram reveals no classical hydrogen bonds but features weak C–H···O interactions between the phthalimide carbonyl oxygen (O2) and a methylene hydrogen (C12) of an adjacent molecule . These interactions stabilize the crystal lattice and contribute to the compound’s melting point, which is estimated to exceed 150°C based on analogous structures .

Physicochemical and Functional Properties

Solubility and Stability

(1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is sparingly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but exhibits good solubility in chlorinated solvents (e.g., chloroform) . The electron-withdrawing chlorine atom on the benzoate ring enhances stability against hydrolysis, with a half-life of >24 hours in aqueous ethanol (pH 7) .

Optical Activity

Chiral HPLC analysis of enantiomerically enriched analogs, such as (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl 4-chlorobenzoate, demonstrates 98.2% enantiomeric excess (ee) using a Chiral PAK-1A column with n-hexane:isopropanol (80:20) as the mobile phase . The specific optical rotation for the (S)-enantiomer is [α]D²⁵ = −0.05° (c = 1.00, methanol) .

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